![molecular formula C13H11F4NO3 B5747790 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)
3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid, also known as TFMPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMPAA is a derivative of acrylic acid and is known for its strong fluorescence properties, making it useful in fluorescence-based assays and imaging techniques. In
作用機序
The mechanism of action of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is not fully understood, but it is thought to involve the binding of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid to specific proteins or molecules, leading to a change in their fluorescence properties. This change in fluorescence can then be used to detect the presence or activity of the target protein or molecule.
Biochemical and Physiological Effects
3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid has been shown to have minimal biochemical and physiological effects, making it a safe and non-toxic choice for use in lab experiments. However, it is important to note that 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid should be handled with care, as it can be harmful if ingested or inhaled.
実験室実験の利点と制限
One of the main advantages of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is its strong fluorescence properties, which make it a useful tool for a wide range of lab experiments. 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is also relatively easy to synthesize and is cost-effective compared to other fluorescence-based probes. However, 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid does have some limitations, including its relatively low quantum yield and limited solubility in aqueous solutions.
将来の方向性
There are many potential future directions for 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid research. One area of interest is the development of new and improved synthesis methods for 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid, with the goal of increasing its yield and purity. Another area of interest is the exploration of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid's potential applications in medical imaging and diagnostics, particularly in the detection of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid and its potential interactions with other molecules and proteins.
合成法
The synthesis of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid involves a multi-step process starting with the reaction of 2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenol with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid. The synthesis of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is a relatively simple and cost-effective process, making it a popular choice for many researchers.
科学的研究の応用
3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and pharmacology. One of the main applications of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is in fluorescence-based assays and imaging techniques. 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid's strong fluorescence properties make it an ideal candidate for use in assays that require high sensitivity and specificity, such as protein-protein interaction studies and receptor-ligand binding assays.
特性
IUPAC Name |
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4NO3/c14-9-7(1-2-8(19)20)10(15)12(17)13(11(9)16)18-3-5-21-6-4-18/h1-2H,3-6H2,(H,19,20)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRHYRRZGXHVMH-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)C=CC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)/C=C/C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

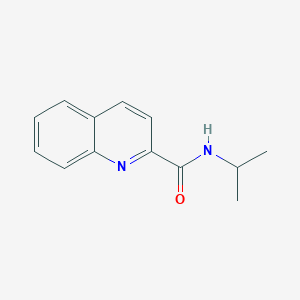
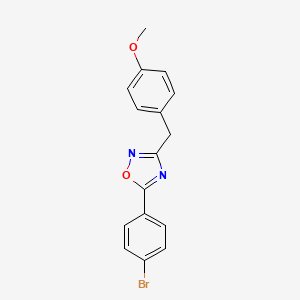
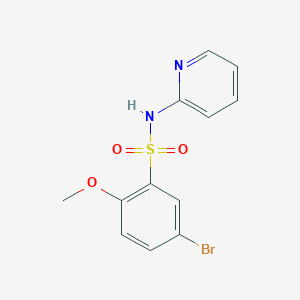
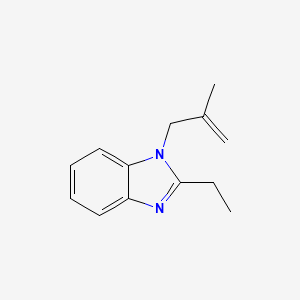
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
![4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)

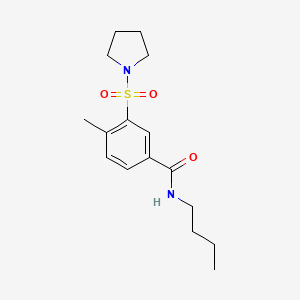
![4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine](/img/structure/B5747779.png)
![4-tert-butyl-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5747780.png)
![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)
